

A Comparative Spectroscopic Analysis of 2- and 4-Chlorobenzenesulfonic Acid

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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonic acid

Cat. No.: B2807420

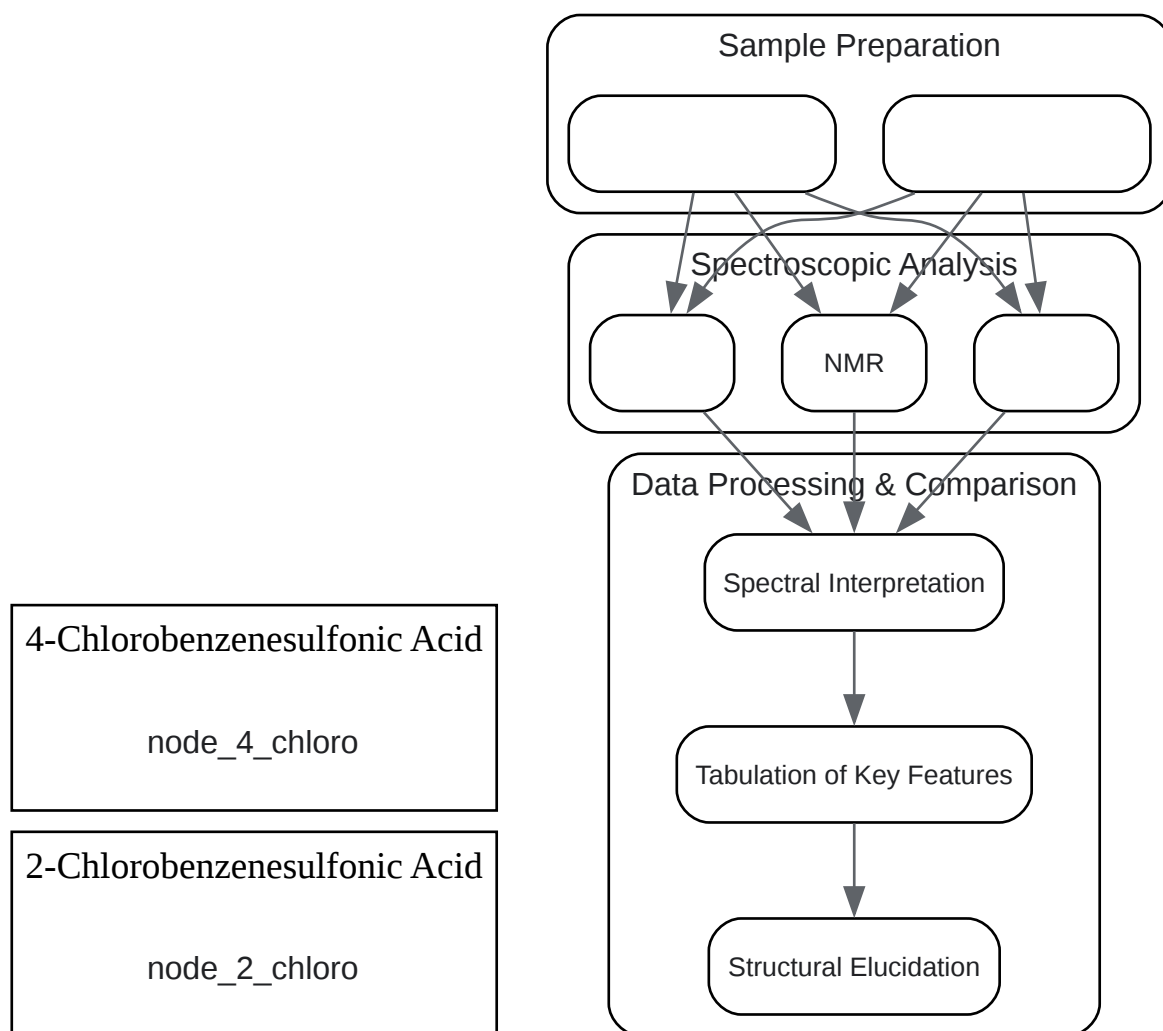
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This guide provides a detailed comparative analysis of the spectroscopic properties of two positional isomers: **2-Chlorobenzenesulfonic acid** and 4-Chlorobenzenesulfonic acid. Distinguishing between these isomers is critical in various applications, including as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document outlines the key differences and similarities in their spectroscopic data, based on available experimental and predicted information, and provides standardized experimental protocols for their analysis.

Molecular Structures

The key difference between **2-Chlorobenzenesulfonic acid** and 4-Chlorobenzenesulfonic acid lies in the substitution pattern of the chloro and sulfonic acid groups on the benzene ring. In **2-Chlorobenzenesulfonic acid**, the substituents are on adjacent carbon atoms (ortho positions), while in 4-Chlorobenzenesulfonic acid, they are on opposite carbon atoms (para positions). This structural difference significantly influences their spectroscopic signatures.



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